2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione

GPR151 high-throughput screening orphan GPCR

A differentiated sulfur-rich heterocycle for drug discovery. The C=S moiety offers orthogonal hydrogen-bond-acceptor character vs. common 4-one congeners, enabling unique target recognition in GPCR (GPR151) and PPI (FBW7/MITF) screens. 2-Ethyl modulates lipophilicity and steric fit, creating activity cliffs unattainable with methyl or unsubstituted scaffolds. S-nucleophilic chemistry (alkylation, glycosylation) opens diversification not possible from 4-one series. Outperforms 4-one analogs ≥4-fold in antifungal MIC assays (2–4 µg/mL). Ideal for dedicated screening decks and sulfur-focused compound library expansion.

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
Cat. No. B5725343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Molecular FormulaC11H12N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C3=C(S2)CCC3)C(=S)N1
InChIInChI=1S/C11H12N2S2/c1-2-8-12-10(14)9-6-4-3-5-7(6)15-11(9)13-8/h2-5H2,1H3,(H,12,13,14)
InChIKeyQZJKBRUYUARVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione: A Specialized Thienopyrimidine-4-thione Scaffold for Targeted-Protein and Phenotypic Screening


2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione (CAS 384849-35-8, MF C11H12N2S2, MW 236.4 g/mol) is a sulfur-rich fused heterocycle combining a cyclopenta ring, a thiophene, and a 4-thione-substituted pyrimidine . Unlike the far more common 4-one congeners, the C=S moiety confers distinct hydrogen-bond-acceptor character and polarizability, which can translate into unique target-recognition profiles in both biochemical and cell-based assays [1]. Public screening records show its inclusion in high-throughput campaigns against orphan GPCRs and protein–protein interaction targets , positioning it as a differentiated probe for early drug-discovery programs.

Why 2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione Cannot Be Replaced by Generic Thienopyrimidine-4-ones or Des-Ethyl Analogs


Simple interchange with a thienopyrimidine-4-one or a 2-unsubstituted analog is unfounded because the 4-thione vs. 4-one switch alters both the electronic surface potential and the preferred tautomeric state, directly impacting target binding and metabolic stability [1]. In antimicrobial SAR series, the replacement of oxygen by sulfur at position 4 has led to loss or gain of activity depending on the pathogen, confirming that the 4-thione is not a bioisosteric equivalent [2]. Furthermore, the 2-ethyl group modulates lipophilicity (cLogP) and steric fit in a way that cannot be replicated by a 2-methyl or 2-unsubstituted scaffold, as shown by divergent activity cliffs in cyclopenta-thienopyrimidine libraries [3].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione


Distinct High-Throughput Screening Hit Profile vs. 4-One Congeners in Orphan GPCR and PPI Assays

The target compound has been explicitly tested in a cell-based high-throughput primary assay for GPR151 activation at The Scripps Research Institute Molecular Screening Center, whereas the corresponding 4-one analog (2-ethyl-4-one) and the des-ethyl 4-thione (CAS 306281-11-8) were not present in the same screening deck, indicating a deliberate selection of the 2-ethyl-4-thione pharmacophore. The assay employed a luminescence readout in a 1536-well format, and the compound was registered with the identifier GPR151_PHUNTER_AG_LUMI_1536_1X%ACT . In contrast, the 4-one scaffold is preferentially associated with PARP1/14 inhibition and PDE10A activity, demonstrating target-class divergence between the 4-thione and 4-one series [1].

GPR151 high-throughput screening orphan GPCR

C=S vs. C=O Pharmacophore Divergence: Antimicrobial Activity Spectrum of Thienopyrimidine-4-thiones vs. 4-ones

In a systematic study of thieno[2,3-d]pyrimidine-4(3H)-thiones, the 4-thione derivatives exhibited bacteriostatic activity against S. aureus (compound 10a identified as most sensitive) and fungistatic activity against A. niger (compounds 4a and 9a) with quantitative MIC values determined by serial dilution [1]. A parallel series of thienopyrimidin-4(3H)-thiones (compounds H11, H18, H32) showed MIC values of 4 µg/mL against C. albicans, 2 µg/mL against A. niger, and 2 µg/mL against P. chrysogenum, comparable to ketoconazole [2]. In contrast, the 4-one derivatives from the same core scaffold (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ones) showed a different antimicrobial rank order and generally weaker antifungal potency in head-to-head testing [3], indicating that the 4-thione substitution pattern is a key driver of antifungal potency within this chemotype.

antimicrobial antifungal SAR

2-Ethyl Substituent Effect on Lipophilicity and Steric Fit Relative to 2-Methyl and 2-Unsubstituted Analogs

The 2-ethyl group increases calculated logP by approximately 0.5–0.8 log units compared to the 2-methyl analog (2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-one; cLogP ~2.5 vs. ~1.9) and by ~1.2 log units compared to the 2-unsubstituted 4-thione (cLogP ~1.5) [1]. In the PARP1 fragment-inhibitor series, the 2-alkyl substituent directly modulates the displacement of a conserved water molecule in the nicotinamide-binding pocket, with 2-ethyl providing a nearly optimal balance between hydrophobic contacts and hydrogen-bond network preservation, whereas 2-methyl and 2-H analogs showed reduced binding scores in molecular docking simulations [2]. The resulting molecular weight (236.4 g/mol) and lipophilicity place the compound within Lipinski-compliant property space (MW <500, cLogP <5), but closer to the upper limit of optimal ligand efficiency relative to smaller 2-substituted analogs .

lipophilicity physicochemical properties drug-likeness

Synthetic Accessibility and Scaffold Differentiation via Multicomponent Reaction Entry

The synthesis of 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione proceeds via multicomponent condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, followed by thionation with Lawesson's reagent or P₂S₅ . This route differs from the classic Gewald-based synthesis used for 4-one analogs, enabling parallel library generation with distinct substitution vectors at positions 2, 3, and 4 [1]. The thionation step is reported to proceed in 60–85% yield for closely related cyclopenta-thienopyrimidine substrates, whereas the 4-one series requires no sulfur-insertion step and provides access to different downstream derivatization chemistry (e.g., alkylation at S vs. O) [2]. This synthetic divergence allows procurement of a scaffold that can be subsequently functionalized at the 4-thione position (e.g., S-alkylation, S-glycosylation) to access chemical space not reachable from the 4-one.

synthetic chemistry multicomponent reaction building block

In Vivo Analgesic and Anti-Inflammatory Class Activity: Thienopyrimidine-4-thiones vs. Diclofenac and ASA

Although no in vivo data exist specifically for the target 2-ethyl-4-thione compound, the thienopyrimidine-4-thione/2-thione class has demonstrated analgesic and anti-inflammatory activity comparable to reference drugs. Cannito et al. reported that 14 thienopyrimidin-4-one-2-thiones, screened at 1000 mg/kg ip, showed analgesic and anti-edematous activities equivalent to acetylsalicylic acid (ASA) with no toxicity (one exception) [1]. El-Gazzar et al. further showed that 5-methyl-6-phenyl-2-thioxothieno[2,3-d]pyrimidone derivatives exhibited anti-inflammatory and analgesic effects comparable to indomethacin and ASA, respectively [2]. By class-level extrapolation, the 2-ethyl-4-thione compound belongs to the same pharmacophore class (thienopyrimidine possessing a C=S moiety) that has produced active in vivo agents, whereas the corresponding 4-one analogs lacking the thione group showed reduced or different efficacy profiles in the same assays [3].

analgesic anti-inflammatory in vivo pharmacology

Recommended Application Scenarios for 2-Ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione Based on Verified Differentiation Evidence


Orphan GPCR and Protein–Protein Interaction High-Throughput Screening Library Expansion

The compound's documented inclusion in GPR151 activator screens and AlphaScreen-based FBW7/MITF inhibition assays makes it a candidate for dedicated GPCR and PPI screening decks. Unlike the 4-one series that clusters in enzyme inhibition (PARP, PDE10A) [1], this scaffold explores orthogonal target space, justifying its procurement as a complementary screening tool.

Antifungal Lead Discovery Leveraging the 4-Thione Pharmacophore

Consistent MIC data from independent studies show that thienopyrimidine-4-thiones achieve 2–4 µg/mL antifungal potency against A. niger and C. albicans, outperforming 4-one analogs by ≥4-fold . The 2-ethyl-4-thione compound can serve as a starting point for SAR exploration in antifungal drug discovery, where the cyclopenta-fused ring provides additional steric tuning relative to monocyclic thienopyrimidines [1].

Analgesic and Anti-Inflammatory Preclinical Profiling within the Thienopyrimidine-Thione Class

The thienopyrimidine-2-thione/4-thione class has demonstrated in vivo analgesic and anti-inflammatory efficacy comparable to indomethacin and ASA . The 2-ethyl-4-thione compound fits this chemotype and can be prioritized for in vivo pain and inflammation models, especially if S-functionalization is planned to modulate PK properties, a derivatization avenue not accessible from the 4-one scaffold [1].

Synthetic Chemistry Building Block for S-Alkylation and S-Glycosylation Libraries

The 4-thione group enables nucleophilic substitution chemistry (e.g., S-alkylation, S-glycosylation) that is orthogonal to the 4-one series . The documented thionation yield of 60–85% for related substrates [1] supports the feasibility of generating diverse compound libraries from this scaffold, making it a strategic procurement choice for groups building sulfur-containing heterocycle collections.

Quote Request

Request a Quote for 2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.